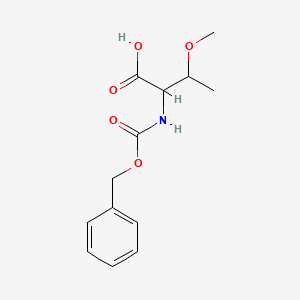
Cbz-allo-O-methyl-D-Thr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-allo-O-methyl-D-Thr: carboxybenzyl-allo-O-methyl-D-threonine , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected amino acid. The carboxybenzyl (Cbz) group serves as a protecting group for the amino function, while the O-methyl group protects the hydroxyl function of threonine. This compound is particularly useful in the synthesis of complex peptides and proteins due to its stability and ease of removal under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carboxybenzyl-allo-O-methyl-D-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the carboxybenzyl group, while the hydroxyl group is protected using the O-methyl group. The synthesis can be carried out using the following steps:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This reaction forms the carboxybenzyl-protected threonine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting the carboxybenzyl-protected threonine with methyl iodide in the presence of a base such as potassium carbonate. This reaction forms carboxybenzyl-allo-O-methyl-D-threonine.
Industrial Production Methods: In an industrial setting, the production of carboxybenzyl-allo-O-methyl-D-threonine involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of protecting groups under controlled conditions. The use of automated synthesizers ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Carboxybenzyl-allo-O-methyl-D-threonine undergoes various chemical reactions, including:
Hydrogenation: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas. This reaction yields the free amino group.
Deprotection: The O-methyl group can be removed by treatment with strong acids such as trifluoroacetic acid, yielding the free hydroxyl group.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C), hydrogen gas.
Acidic Deprotection: Trifluoroacetic acid.
Major Products Formed:
Free Amino Group: Obtained after hydrogenation.
Free Hydroxyl Group: Obtained after acidic deprotection.
Wissenschaftliche Forschungsanwendungen
Carboxybenzyl-allo-O-methyl-D-threonine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting groups ensure selective reactions and prevent unwanted side reactions.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents. The stability of the protecting groups allows for the synthesis of complex drug molecules.
Biological Studies: It is used in the study of protein-protein interactions, enzyme mechanisms, and receptor-ligand interactions. The protected amino acid can be incorporated into peptides and proteins to study their biological functions.
Wirkmechanismus
The mechanism of action of carboxybenzyl-allo-O-methyl-D-threonine involves the selective protection and deprotection of the amino and hydroxyl groups. The carboxybenzyl group protects the amino group from unwanted reactions, while the O-methyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the synthesis of complex peptides and proteins. The molecular targets and pathways involved in the synthesis and deprotection processes include the use of specific reagents and catalysts to achieve the desired reactions.
Vergleich Mit ähnlichen Verbindungen
Carboxybenzyl-allo-O-methyl-D-threonine is unique due to its specific protecting groups and their stability under various reaction conditions. Similar compounds include:
Carboxybenzyl-L-threonine: Similar to carboxybenzyl-allo-O-methyl-D-threonine but lacks the O-methyl group.
Fluorenylmethyloxycarbonyl-allo-O-methyl-D-threonine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the carboxybenzyl group.
Boc-allo-O-methyl-D-threonine: Uses the t-butyloxycarbonyl (Boc) group as a protecting group instead of the carboxybenzyl group.
Each of these compounds has unique properties and applications, but carboxybenzyl-allo-O-methyl-D-threonine is particularly valued for its stability and ease of removal of the protecting groups.
Eigenschaften
IUPAC Name |
3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMPTEMSGZOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
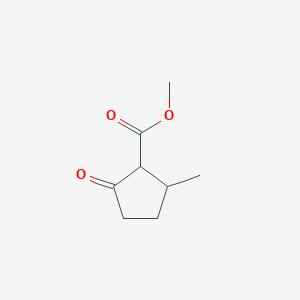
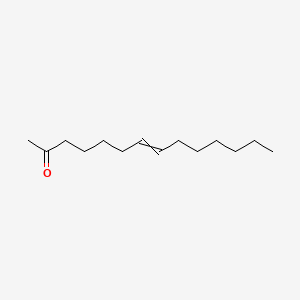
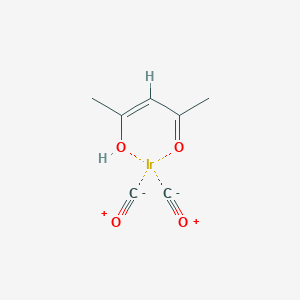

![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
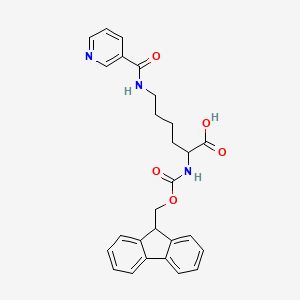
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
